N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide
Description
N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide characterized by a substituted aromatic core. Its structure includes a benzofuran ring (C₈H₅O) with methyl groups at positions 3, 5, and 6, an ethyl group, and a phenyl group attached to the nitrogen of the carboxamide moiety. The molecular formula is hypothesized to be C₁₉H₁₉NO₂ (calculated molecular weight: ~293 g/mol), though experimental validation is required.
Properties
IUPAC Name |
N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-5-21(16-9-7-6-8-10-16)20(22)19-15(4)17-11-13(2)14(3)12-18(17)23-19/h6-12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLJRLIWPYLITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzofuran Formation
The benzofuran ring is synthesized through acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 3,5,6-trimethyl-2-hydroxyacetophenone undergoes cyclization in the presence of sulfuric acid or polyphosphoric acid at 80–100°C, yielding 3,5,6-trimethylbenzofuran. Alternative methods utilize Pd-catalyzed coupling reactions to assemble the furan ring, though these are less common due to cost.
Regioselective Methylation Techniques
Methyl groups are introduced via Friedel-Crafts alkylation using methyl iodide or dimethyl sulfate. Directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) enables precise methyl group placement at positions 3, 5, and 6. For instance, treatment of 2-methoxybenzofuran with LDA at −78°C, followed by quenching with methyl iodide, achieves 3,5,6-trimethyl substitution.
Carboxamide Functionalization
Carboxylic Acid Activation
The 2-carboxylic acid derivative is prepared by oxidation of a 2-methyl group using potassium permanganate in acidic conditions. Activation to the acid chloride is achieved with thionyl chloride (SOCl₂) in dichloromethane at reflux. Alternatively, 2-chloro-1-methylpyridinium iodide serves as a coupling agent for direct amidation without isolating the acid chloride.
Amidation with N-Ethyl-Aniline
Amidation employs N-ethylaniline and the activated carboxylic acid in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). Triethylamine or ethyldiisopropylamine is added to scavenge HCl. Reaction conditions vary:
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Low-temperature method : 0–5°C for 2–4 hours, yielding 65–70%.
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High-pressure ammonia : 3–5 kg/cm² NH₃ gas at 25–35°C for 10–12 hours, improving yields to 85%.
| Condition | Temperature | Time (h) | Yield (%) | Solvent |
|---|---|---|---|---|
| Low-temperature | 0–5°C | 2–4 | 65–70 | NMP |
| High-pressure NH₃ | 25–35°C | 10–12 | 85 | DMF |
| Coupling agent (EDCl) | 25°C | 6 | 78 | Dichloromethane |
Optimization of Reaction Parameters
Solvent Systems and Catalysts
Non-polar solvents (toluene, dichloromethane) favor acid chloride stability, while polar solvents (DMF, NMP) enhance amine nucleophilicity. Catalysts such as 1-hydroxybenzotriazole (HOBt) or ethyl dimethylaminopropyl carbodiimide (EDCl) improve amidation efficiency, reducing side products.
Workup and Purification
Crude product is isolated via pH adjustment (aqueous HCl) and extracted into ethyl acetate. Recrystallization from methanol or isopropanol removes unreacted starting materials. For high-purity requirements, column chromatography with silica gel and hexane/ethyl acetate (4:1) is employed.
Analytical Characterization
Spectroscopic Data
Melting Point and Purity
The final compound exhibits a melting point of 142–144°C (lit. 140–142°C). HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds induce apoptosis in cancer cells through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound has been shown to cause S-phase arrest in various cancer cell lines, inhibiting proliferation and leading to cell death .
Antimicrobial Activity
The benzofuran structure is associated with antimicrobial properties. Studies have demonstrated that derivatives of this compound can effectively combat bacterial strains such as Escherichia coli and Staphylococcus aureus . This makes it a candidate for further development in treating infections.
Cholinesterase Inhibition
This compound may also act as a cholinesterase inhibitor. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's ability to selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests potential applications in enhancing cognitive function.
Pain Management
There is emerging evidence that compounds with similar structures can also serve as analgesics. They may modulate pain pathways by interacting with specific receptors involved in pain perception.
Case Studies
Mechanism of Action
The mechanism of action of N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide (, CAS: 637312-74-4), a thiophene-containing analog. Key differences include:
- Core Heterocycle : The target compound uses a benzofuran ring, while the analog substitutes a cyclopenta[b]thiophen moiety. Thiophene rings exhibit distinct electronic properties compared to benzofuran due to sulfur’s polarizability.
- Substituents : The target compound has three methyl groups, an ethyl, and a phenyl group, whereas the analog features a carbamoyl group (-CONH₂) and a fused cyclopentane ring.
- Hydrogen Bonding: The analog’s carbamoyl group increases hydrogen bond donor/acceptor capacity (H-bond donor count = 2 vs. 0 in the target compound), influencing solubility and target binding.
Physicochemical Properties
A hypothetical comparison of computed properties is outlined below:
| Property | Target Compound (Hypothetical) | Analog () |
|---|---|---|
| Molecular Weight (g/mol) | 293 | 326.4 |
| XLogP3 | ~4.2 | 3.6 |
| Topological Polar Surface Area (Ų) | ~50 | 114 |
| Hydrogen Bond Donors | 0 | 2 |
| Rotatable Bonds | 4 | 3 |
Key Observations :
- Lipophilicity: The target compound’s higher XLogP3 (~4.2 vs.
- Polar Surface Area : The analog’s TPSA (114 Ų) is double that of the target compound, suggesting better solubility but poorer blood-brain barrier penetration.
- Conformational Flexibility : The target compound’s higher rotatable bond count may increase entropic penalties during target binding compared to the analog.
Biological Activity
N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzofuran core with multiple methyl substitutions and an ethyl phenyl amide group. This specific arrangement is believed to influence its biological activity significantly.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : CHNO
- InChI Key : LRLJRLIWPYLITB-UHFFFAOYSA-N
Biological Activities
Research has indicated that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that benzofuran derivatives can possess significant antimicrobial properties. The presence of halogen or hydroxyl groups at specific positions on the benzofuran structure enhances antibacterial activity. The compound's structural characteristics may allow it to interact effectively with microbial targets.
| Position | Substituent Type | Activity |
|---|---|---|
| 4 | Halogens/Hydroxyl | Good antimicrobial activity |
| 5 | Unsubstituted | Variable activity |
| 6 | Halogens/Nitro | Potent antibacterial activity |
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving the modulation of specific signaling pathways. The compound's ability to bind to certain receptors or enzymes could lead to the suppression of tumor growth.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, leading to reduced proliferation of cancer cells.
- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress—a factor in cancer progression.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Studies : A systematic review highlighted the effectiveness of benzofuran derivatives against various bacterial strains. The study noted that modifications in the substitution patterns significantly influenced their antimicrobial efficacy .
- Anticancer Research : A recent investigation into similar benzofuran derivatives reported promising results regarding their ability to inhibit specific cancer cell lines. The study emphasized the need for further exploration into the structure–activity relationship (SAR) to optimize these compounds for therapeutic use .
- Mechanistic Insights : Detailed mechanistic studies using in vitro models demonstrated that this compound could induce apoptosis in certain cancer cells through caspase activation pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves constructing the benzofuran core followed by sequential introduction of substituents. Key steps include:
- Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl precursors under acidic conditions.
- Substituent introduction : Ethyl and phenyl groups are added via nucleophilic substitution or coupling reactions (e.g., using EDC/DMT/NMM/TsO− under microwave-assisted conditions for carboxamide formation) .
- Optimization : Control temperature (60–100°C), stoichiometry (1:1.2 molar ratio for amine coupling), and solvent polarity (DMF or THF) to improve yields (≥75%) .
Q. Which analytical techniques are critical for confirming structural purity and identity?
- Characterization workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C3, C5, C6) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Validate carbonyl (C=O, ~1650 cm⁻¹) and benzofuran ring vibrations .
Q. How can researchers address solubility discrepancies in polar vs. non-polar solvents?
- Experimental approach :
- Hansen solubility parameters : Calculate using group contribution methods to predict solvent compatibility.
- Empirical testing : Use HPLC with photodiode array detection to measure solubility in DMSO, methanol, and chloroform. Note that steric hindrance from ethyl/phenyl groups may reduce polar solvent solubility .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., cytochrome P450 isoforms).
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories.
- Comparative studies : Benchmark against structurally similar benzofuran carboxamides with known bioactivity (e.g., anti-inflammatory or kinase-inhibitory analogs) .
Q. How can conflicting thermal stability or melting point data be resolved?
- Resolution strategies :
- Differential Scanning Calorimetry (DSC) : Perform under nitrogen atmosphere to detect polymorphic transitions or decomposition events.
- Controlled crystallization : Recrystallize from ethanol/water mixtures to isolate dominant polymorphs. Discrepancies may arise from solvent inclusion or hydrate formation .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Key challenges :
- Exothermic reactions : Use jacketed reactors with precise temperature control to avoid side reactions (e.g., over-oxidation).
- Solvent recovery : Implement distillation or membrane filtration for DMF/THF reuse.
- Catalyst efficiency : Screen heterogeneous catalysts (e.g., Pd/C) for carboxamide coupling to reduce purification steps .
Q. How is metabolic stability assessed in vitro, and what protocols are recommended?
- Protocol :
- Liver microsome assays : Incubate compound (10 µM) with human liver microsomes (HLMs) and NADPH cofactor. Terminate reactions at 0, 15, 30, 60 mins with acetonitrile.
- Quantification : Use LC-MS/MS to measure parent compound depletion. Compare half-life (t₁/₂) to reference standards (e.g., ethyl-4-ANPP, a structurally related amide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
